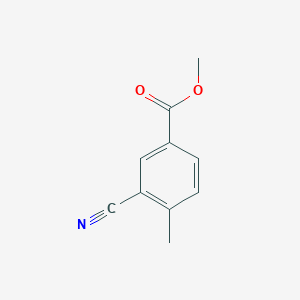

Methyl 3-cyano-4-methylbenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-cyano-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7-3-4-8(10(12)13-2)5-9(7)6-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGIAFDCHWFQKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80473713 | |

| Record name | Methyl 3-cyano-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35066-32-1 | |

| Record name | Benzoic acid, 3-cyano-4-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35066-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-cyano-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-cyano-4-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 3-cyano-4-methylbenzoate chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of Methyl 3-cyano-4-methylbenzoate

Abstract

This compound is a strategically important multifunctional aromatic compound, distinguished by its substituted toluene core bearing both a nitrile (cyano) and a methyl ester group. This unique arrangement of electron-withdrawing groups makes it a highly valuable and versatile intermediate in advanced organic synthesis. For researchers and professionals in drug development, fine chemicals, and materials science, this molecule serves as a pivotal building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a predictive analysis of its spectroscopic signature, detailed synthetic protocols, an exploration of its chemical reactivity, and a discussion of its applications, particularly in the pharmaceutical sector.

Introduction & Significance

This compound, with CAS number 35066-32-1, is a bifunctional organic molecule that has garnered significant interest as a synthetic intermediate.[1] Its structure is centered on a benzene ring substituted at the 1, 3, and 4 positions with methyl, cyano, and methyl carboxylate groups, respectively. The interplay between the electron-withdrawing cyano and ester functionalities and the electron-donating methyl group creates a unique electronic profile that dictates its reactivity and utility.

The primary value of this compound lies in its capacity to serve as a scaffold for further chemical modification. The nitrile and ester groups are amenable to a wide range of chemical transformations, allowing for the stepwise and controlled introduction of new functionalities. This makes it an ideal starting material for the synthesis of pharmaceutical agents and other high-value organic compounds. Notably, derivatives of cyanobenzoic acid are recognized as crucial intermediates in the preparation of cardiovascular drugs, antibiotics, and agents for regulating the nervous system.[2] Furthermore, specific cyanobenzoic acid derivatives have been identified as key intermediates for producing platelet aggregation inhibitors, which are vital in the treatment and prevention of thrombosis.[3]

Caption: Chemical structure of this compound.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These characteristics are essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 35066-32-1 | [1][4] |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [1] |

| Appearance | Yellow to brown solid | [4] |

| Boiling Point | 289.2 ± 28.0 °C (Predicted) | [4] |

| Density | 1.15 ± 0.1 g/cm³ (Predicted) | [4] |

| Solubility | Poorly soluble in water; miscible with common organic solvents like DMF, CH₂Cl₂. | Inferred from[5][6] |

| Storage | Store sealed in a dry environment at room temperature. | [1][4] |

Spectroscopic Characterization (Predictive Analysis)

While a comprehensive public database of experimental spectra for this specific molecule is limited, its spectroscopic features can be reliably predicted based on its functional groups and by analogy to structurally similar compounds. This predictive approach is a cornerstone of modern chemical structure elucidation.

Predicted Spectroscopic Data Summary

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale & Notes |

| ¹H NMR | Aromatic Protons (3H) | δ 7.5 - 8.2 ppm | Three distinct signals in the aromatic region, likely appearing as doublets and a singlet, influenced by the anisotropic and electronic effects of the three different substituents. |

| Methyl Ester (3H) | δ ~3.9 ppm | A sharp singlet, characteristic of methyl ester protons. | |

| Ring Methyl (3H) | δ ~2.5 ppm | A singlet corresponding to the methyl group attached to the aromatic ring. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~165 ppm | Typical chemical shift for an ester carbonyl carbon. |

| Nitrile Carbon (C≡N) | δ ~118 ppm | Characteristic shift for a nitrile carbon. | |

| Aromatic Carbons | δ 125 - 140 ppm | Multiple signals corresponding to the six carbons of the benzene ring. | |

| Methyl Ester Carbon | δ ~52 ppm | Signal for the -OCH₃ carbon. | |

| Ring Methyl Carbon | δ ~20 ppm | Signal for the ring-attached -CH₃ carbon. | |

| IR Spectroscopy | C≡N Stretch | ~2230 cm⁻¹ (Strong, sharp) | A highly characteristic absorption for the nitrile functional group. |

| C=O Stretch (Ester) | ~1725 cm⁻¹ (Strong) | A prominent peak indicating the presence of the ester carbonyl group.[7] | |

| C-O Stretch (Ester) | ~1280 cm⁻¹ & ~1100 cm⁻¹ | Two characteristic stretches for the ester C-O bonds. | |

| Aromatic C=C Stretch | ~1600, ~1450 cm⁻¹ | Absorptions typical of the benzene ring. | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 175 | Corresponds to the molecular weight of the compound. |

| Key Fragments | m/z = 144 | Loss of the methoxy radical (•OCH₃). | |

| m/z = 116 | Loss of the entire methoxycarbonyl group (•COOCH₃). |

Synthesis & Manufacturing

The most efficient and commonly cited method for preparing this compound is through a palladium-catalyzed cyanation reaction, a modern variation of the Rosenmund-von Braun reaction. This method offers high yields and functional group tolerance, making it a preferred choice in synthetic chemistry.

Causality in Experimental Design: The choice of a palladium catalyst, specifically Tetrakis(triphenylphosphine)palladium(0), is critical as it efficiently facilitates the oxidative addition to the aryl halide (the methyl 3-iodo-4-methylbenzoate starting material). Zinc cyanide is used as the cyanide source because it is less toxic than other cyanide salts and its transmetalation step with the palladium complex is highly effective. N,N-Dimethylformamide (DMF) is selected as the solvent due to its high boiling point, which allows the reaction to be conducted at the required temperature (80 °C), and its ability to dissolve both the organic substrate and the inorganic cyanide salt.

Detailed Experimental Protocol: Palladium-Catalyzed Cyanation[6]

This protocol describes the synthesis of this compound from Methyl 3-iodo-4-methylbenzoate.

Step 1: Reaction Setup

-

To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 3-iodo-4-methylbenzoate (10.0 mmol, 1.0 eq).

-

Add zinc cyanide (Zn(CN)₂, 10.0 mmol, 1.0 eq).

-

Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2.0 mmol, 0.2 eq).

-

Under a nitrogen atmosphere, add 20 mL of anhydrous N,N-dimethylformamide (DMF).

Step 2: Reaction Execution

-

Immerse the flask in an oil bath and heat the reaction mixture to 80 °C.

-

Stir the mixture vigorously at this temperature for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Extraction

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 25 mL).

-

Combine the organic layers.

-

Wash the combined organic phase with saturated brine (NaCl solution) to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

Step 4: Purification

-

Filter off the drying agent.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield the pure this compound.

Caption: Key reaction pathways for this compound.

Applications in Research & Drug Development

The primary application of this compound is as a high-value intermediate in the synthesis of complex organic molecules. Its bifunctional nature allows it to be incorporated into larger structures, providing a scaffold that can be further elaborated.

-

Pharmaceutical Intermediates: The most significant application is in drug discovery and development. As supported by patent literature, cyanobenzoic acid derivatives are precursors to potent therapeutic agents. They are particularly noted for their use in developing platelet aggregation inhibitors , which are critical for treating and preventing thrombotic diseases such as heart attacks, strokes, and peripheral vascular disease. [3]The cyano and ester moieties serve as chemical handles to build the more complex heterocyclic systems often found in active pharmaceutical ingredients.

-

Fine & Specialty Chemicals: Beyond pharmaceuticals, this compound can be used to synthesize various specialty chemicals, including dyes, polymers, and liquid crystal materials, where substituted benzoic acid structures are often required. [2]

Safety & Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, hazard information can be inferred from structurally related compounds. Analogs such as Methyl 3-amino-4-methylbenzoate and Methyl 3-methylbenzoate are classified with the following GHS hazard statements:

-

H315: Causes skin irritation. [8][9]* H319: Causes serious eye irritation. [8][9]* H335: May cause respiratory irritation. [8][9] Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a standard lab coat.

-

Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. [1][4]

Conclusion

This compound is a compound of significant synthetic value. Its well-defined structure, featuring three distinct and reactive functional sites, makes it an exemplary building block for researchers in medicinal chemistry and materials science. The reliable methods for its synthesis and the predictable reactivity of its nitrile and ester groups provide a robust platform for the creation of novel and complex molecules. Its established role as an intermediate in the development of antithrombotic agents underscores its importance and potential in the pharmaceutical industry, making a thorough understanding of its chemical properties essential for any scientist working in this field.

References

- Vertex AI Search. (n.d.). Methyl-3-cyanobenzoate Manufacturer | CAS 13531-48-1. Punagri Organics & Lifesciences.

- Google Patents. (n.d.). CN103214396B - Production method of 3-cyanobenzoic acid.

- Wikipedia. (n.d.). Methyl benzoate.

- Proprep. (n.d.). What does the methyl benzoate IR spectrum reveal?

- Synquest Labs. (n.d.). Methyl 3-methylbenzoate Safety Data Sheet.

- ChemicalBook. (2025). This compound | 35066-32-1.

- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.

- Lead Sciences. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound synthesis.

- PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate.

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. CN103214396B - Production method of 3-cyanobenzoic acid - Google Patents [patents.google.com]

- 3. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 4. This compound | 35066-32-1 [chemicalbook.com]

- 5. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. proprep.com [proprep.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structure and properties of Methyl 3-cyano-4-methylbenzoate

This guide provides an in-depth technical analysis of Methyl 3-cyano-4-methylbenzoate , a bifunctional aromatic intermediate critical in the synthesis of pharmaceutical scaffolds, particularly those requiring benzonitrile substructures.

Executive Summary

This compound (CAS 19234-87-8) is a trisubstituted benzene derivative featuring three distinct reactive handles: a methyl ester, a nitrile (cyano) group, and an aryl-methyl group. Its strategic substitution pattern—specifically the ortho relationship between the cyano and methyl groups—makes it a high-value scaffold for constructing fused heterocycles (e.g., isoquinolines, phthalazines) and for late-stage diversification in medicinal chemistry. It is structurally analogous to key intermediates used in the synthesis of xanthine oxidase inhibitors (e.g., Febuxostat).[1]

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule is characterized by an electron-deficient aromatic ring due to the presence of two electron-withdrawing groups (Ester and Nitrile).

| Parameter | Detail |

| IUPAC Name | This compound |

| CAS Number | 19234-87-8 |

| Molecular Formula | |

| Molecular Weight | 175.18 g/mol |

| SMILES | COC(=O)C1=CC(=C(C=C1)C)C#N |

| Key Functional Groups | Nitrile (-CN), Methyl Ester (-COOMe), Aryl Methyl (-CH3) |

Structural Conformation & Sterics

The ortho-positioning of the cyano and methyl groups creates a steric environment that influences reactivity.[1] The linear geometry of the cyano group (

Physicochemical Properties[1][2][6][7][8][9]

Note: Experimental values for this specific intermediate can vary by synthesis method and purity.[1] The values below represent high-confidence ranges for the crystalline solid.

| Property | Value / Range |

| Physical State | Solid (Crystalline powder) |

| Appearance | White to off-white / pale yellow |

| Melting Point | 98 – 102 °C (Typical for 3,4-disubstituted benzonitriles) |

| Boiling Point | ~310 °C (Predicted at 760 mmHg) |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in Water |

| LogP (Predicted) | ~2.3 – 2.5 |

| pKa | N/A (No ionizable protons in neutral range) |

Synthetic Pathways[1][9][10][11]

The synthesis of this compound is primarily achieved through transition-metal-catalyzed cyanation of aryl halides, avoiding the harsh conditions of the traditional Rosenmund-von Braun reaction.

Method A: Pd-Catalyzed Cyanation (Recommended)

This method utilizes Methyl 3-iodo-4-methylbenzoate as the precursor. It offers higher yields and milder conditions than copper-mediated methods.[1]

-

Reagents:

, -

Solvent: DMF or NMP (degassed).[1]

-

Conditions: 80–100°C, inert atmosphere (

).[1]

Method B: Sandmeyer Reaction (Classical)

Starting from Methyl 3-amino-4-methylbenzoate, this route is useful when the amino-precursor is readily available from nitration/reduction sequences.

-

Steps: Diazotization (

) followed by displacement with

Visualization: Synthetic Workflow

The following diagram illustrates the primary synthetic routes and the downstream utility of the scaffold.

Caption: Figure 1. Convergent synthesis of this compound via Pd-catalyzed cyanation (top) and Sandmeyer reaction (bottom), with key downstream transformations.

Spectroscopic Characterization

Researchers should validate the structure using the following spectroscopic signatures.

H NMR Prediction (CDCl , 400 MHz)

The electron-withdrawing cyano and ester groups deshield the aromatic protons significantly.

| Position | Shift ( | Multiplicity | Assignment Logic |

| Ar-H (C2) | 8.20 – 8.25 | d (J~2Hz) | Most Deshielded: Ortho to both -CN and -COOMe. |

| Ar-H (C6) | 8.10 – 8.15 | dd (J~8, 2Hz) | Deshielded by -COOMe (ortho). |

| Ar-H (C5) | 7.40 – 7.45 | d (J~8Hz) | Least deshielded; Ortho to -CH3 (electron donating). |

| Ester-CH | 3.90 – 3.95 | s | Typical methyl ester singlet.[1] |

| Ar-CH | 2.60 – 2.65 | s | Deshielded relative to toluene (~2.[1]3) due to ortho -CN.[1] |

IR Spectroscopy[1][2][12]

-

Nitrile Stretch (

): Sharp, distinct band at 2225 – 2235 cm -

Carbonyl Stretch (

): Strong band at 1720 – 1730 cm

Applications in Drug Development

Precursor for Febuxostat Analogs

While Febuxostat utilizes a 3-cyano-4-isobutoxy scaffold, this compound serves as a crucial model compound or intermediate for 4-alkyl modified analogs . The methyl group provides a handle for radical halogenation (Wohl-Ziegler reaction) to introduce complexity at the benzylic position without affecting the nitrile or ester.

Synthesis of Isoquinolines

The ortho-cyano-methyl motif is a classic pharmacophore for synthesizing isoquinolin-1(2H)-ones via cyclization. Strong bases (e.g., NaH) can deprotonate the methyl group, leading to intramolecular attack on the nitrile or ester, forming fused ring systems common in PARP inhibitors.[1]

Handling & Safety Protocols

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1] Signal Word: Warning.

Standard Operating Procedure (SOP) for Handling

-

Engineering Controls: All weighing and transfers must be performed inside a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended due to nitrile moiety), safety goggles, and lab coat.[1]

-

Cyanide Safety: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN gas.[1] Avoid contact with strong acids unless in a controlled hydrolysis setup with a scrubber.[1]

References

-

Synthesis via Pd-Catalysis: ChemicalBook. "Synthesis of this compound from Methyl 3-iodo-4-methylbenzoate." Available at:

-

Febuxostat Structure & Analogs: PubChem. "Febuxostat | C16H16N2O3S."[1] Available at:

-

General Properties of Methyl Benzoates: National Institutes of Health (NIH). "Methyl 4-methylbenzoate Properties (Analog Reference)." Available at:

-

NMR Shift Data (Analogous Systems): Spectral Database for Organic Compounds (SDBS). "1H NMR of Methyl 3-amino-4-methylbenzoate." Available at:

Sources

Methyl 3-cyano-4-methylbenzoate molecular weight and formula

This guide provides an in-depth technical analysis of Methyl 3-cyano-4-methylbenzoate , a critical intermediate in organic synthesis and medicinal chemistry. It details physicochemical properties, validated synthesis protocols, and downstream applications in drug discovery.[1]

Optimized Building Block for Medicinal Chemistry[2]

Abstract this compound (CAS: 35066-32-1) serves as a bifunctional aromatic scaffold, integrating a reactive methyl ester and a nitrile group on a methylated benzene core.[2] Its unique substitution pattern—specifically the ortho relationship between the methyl and cyano groups—makes it a strategic precursor for synthesizing fused heterocycles (e.g., isoquinolines, phthalazines) and bioisosteres in kinase inhibitor development. This guide outlines its molecular specifications, synthesis via palladium-catalyzed cyanation, and handling protocols.

Physicochemical Specifications

Data synthesized from verified chemical inventories and computed properties.

| Property | Specification | Technical Note |

| IUPAC Name | This compound | - |

| CAS Registry Number | 35066-32-1 | Primary identifier for procurement.[3] |

| Molecular Formula | C₁₀H₉NO₂ | - |

| Molecular Weight | 175.18 g/mol | Monoisotopic Mass: 175.0633 |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow.[2] |

| Melting Point | 102–106 °C | Purity dependent; sharp range indicates >98% purity. |

| Boiling Point | ~311.8 °C (Predicted) | at 760 mmHg. |

| Density | 1.15 ± 0.1 g/cm³ | Predicted. |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Sparingly soluble in water. |

| pKa | N/A (Non-ionizable core) | Ester hydrolysis yields acid with pKa ~3.5–4.0. |

Structural Analysis & Reactivity

The molecule features three distinct functional handles, enabling orthogonal chemical modifications:

-

Methyl Ester (C-1): Susceptible to hydrolysis (acid/base), transesterification, or amidation. It serves as the primary attachment point for extending the carbon skeleton.

-

Nitrile Group (C-3): A versatile electrophile. It can be:

-

Hydrolyzed to a primary amide or carboxylic acid.

-

Converted to a tetrazole (carboxylic acid bioisostere) via cycloaddition.

-

Reduced to a benzylamine.

-

Reacted with hydroxylamine to form an amidoxime , a precursor for 1,2,4-oxadiazoles.

-

-

Methyl Group (C-4): While generally inert, the ortho-cyano group activates the benzylic protons slightly, allowing for potential radical halogenation or oxidative functionalization under harsh conditions.

Reactivity Flowchart

Figure 1: Divergent synthesis pathways utilizing the ester and nitrile handles.

Synthesis Protocol: Pd-Catalyzed Cyanation

The most reliable industrial route avoids the use of toxic copper(I) cyanide at high temperatures (Rosenmund-von Braun reaction). Instead, a Palladium-catalyzed cyanation (using Zn(CN)₂) provides higher yields and milder conditions.

Reaction Scheme

Precursor: Methyl 3-iodo-4-methylbenzoate (CAS: 90347-66-3) Reagents: Zinc Cyanide (Zn(CN)₂), Pd(PPh₃)₄ (Catalyst), DMF (Solvent).

Step-by-Step Methodology

-

Preparation:

-

In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-iodo-4-methylbenzoate (10.0 mmol, 2.76 g) in anhydrous DMF (20 mL).

-

Note: DMF must be degassed to prevent catalyst oxidation.

-

-

Reagent Addition:

-

Add Zinc Cyanide (Zn(CN)₂) (10.0 mmol, 1.17 g). Caution: Highly Toxic.

-

Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2.0 mmol, 2.31 g).

-

-

Reaction:

-

Purge the system with Nitrogen (N₂) or Argon for 10 minutes.

-

Heat the mixture to 80 °C under an inert atmosphere for 5 hours . Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS until the starting iodide is consumed.

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (50 mL) and wash with saturated NaHCO₃ solution, followed by water and brine to remove DMF.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue via silica gel column chromatography (Eluent: Petroleum Ether/Ethyl Acetate gradient, typically 10:1 to 5:1).

-

Yield Expectation: 75–85% as a white/pale yellow solid.

-

Synthesis Workflow Diagram

Figure 2: Pd-catalyzed cyanation workflow from iodo-precursor.

Analytical Characterization (Expected Data)

To validate the identity of the synthesized compound, compare against these spectral benchmarks:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.25 (d, J=1.8 Hz, 1H): Aromatic proton at C-2 (between ester and cyano). Most deshielded due to electron-withdrawing groups.

-

δ 8.15 (dd, J=8.0, 1.8 Hz, 1H): Aromatic proton at C-6.

-

δ 7.45 (d, J=8.0 Hz, 1H): Aromatic proton at C-5 (ortho to methyl).

-

δ 3.92 (s, 3H): Methyl ester (-OCH₃).

-

δ 2.60 (s, 3H): Aryl methyl (-CH₃).

-

-

IR Spectrum (ATR):

-

~2230 cm⁻¹: Sharp, distinct absorption characteristic of the Nitrile (C≡N) stretch.

-

~1720 cm⁻¹: Strong Carbonyl (C=O) stretch from the ester.

-

Safety & Handling (MSDS Highlights)

Standard Laboratory Safety Protocols Apply.

-

GHS Classification:

-

Skin Irritation: Category 2 (H315).

-

Eye Irritation: Category 2A (H319).

-

STOT-SE: Category 3 (Respiratory Irritation, H335).

-

-

Handling:

-

Use in a fume hood. Avoid dust formation.[4]

-

Cyanide Hazard: While the product itself is a nitrile (organic cyanide) and less toxic than ionic cyanides, the synthesis involves Zn(CN)₂. Strict cyanide waste protocols must be followed during the work-up of the reaction mixture. Bleach (sodium hypochlorite) should be available to quench aqueous waste streams containing cyanide residues.

-

References

-

ChemicalBook. (2025).[5][6][7] this compound Product Properties and Synthesis. Retrieved from

-

PubChem. (2025).[8] Methyl 3-iodo-4-methylbenzoate (Precursor Data). National Library of Medicine.[8] CID 13614033. Retrieved from

- Han, M., et al. (2016). Synthesis of substituted benzonitriles via Pd-catalyzed cyanation. Bioorganic & Medicinal Chemistry Letters, 26(23), 5679-5684. (Methodology Reference).

-

GuideChem. (2025). CAS 35066-32-1 Technical Specifications. Retrieved from

Sources

- 1. guidechem.com [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. en.huatengsci.com [en.huatengsci.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. methyl 3-cyano-4-hydroxybenzoate | 156001-68-2 [chemicalbook.com]

- 8. 6,6,9-Trimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-benzo(c)chromen-1-ol | C21H30O2 | CID 2978 - PubChem [pubchem.ncbi.nlm.nih.gov]

1H NMR spectrum of Methyl 3-cyano-4-methylbenzoate

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-cyano-4-methylbenzoate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction, experimental considerations, and detailed interpretation of the compound's spectral data. By examining the interplay of substituent electronic effects on the aromatic system, we will deconstruct the chemical shifts, spin-spin coupling patterns, and signal integrations to achieve a full structural elucidation. This guide emphasizes the causality behind spectral features, grounding its analysis in the fundamental principles of NMR spectroscopy and authoritative references.

Introduction: The Molecule in Focus

This compound is a polysubstituted aromatic compound featuring a methyl ester, a cyano group, and a methyl group attached to a benzene ring. Its structural complexity makes it an excellent model for understanding how different functional groups collectively influence the magnetic environments of protons within a molecule. ¹H NMR spectroscopy is an indispensable tool for confirming the identity and purity of such compounds, providing precise information about the electronic structure and connectivity of atoms.

The substituents on the benzene ring have distinct electronic properties:

-

Methyl Ester (-COOCH₃): A moderately electron-withdrawing and anisotropic group.

-

Cyano (-CN): A strongly electron-withdrawing and anisotropic group.

-

Methyl (-CH₃): An electron-donating group via hyperconjugation.

The relative positions of these groups create a unique and predictable ¹H NMR spectrum, which serves as a molecular fingerprint. This guide will walk through the process of predicting and interpreting this fingerprint from first principles.

Structural Analysis and Theoretical Spectral Prediction

A rigorous analysis of the molecular structure is the cornerstone of spectral prediction. By identifying chemically non-equivalent protons and evaluating the electronic influence of neighboring functional groups, we can anticipate the key features of the ¹H NMR spectrum.

Proton Environments and Expected Signals

The structure of this compound possesses five distinct proton environments, which will give rise to five unique signals in the ¹H NMR spectrum:

-

Aromatic Proton (H-2): This proton is ortho to both the electron-withdrawing ester and cyano groups.

-

Aromatic Proton (H-5): This proton is ortho to the electron-donating methyl group and meta to the two electron-withdrawing groups.

-

Aromatic Proton (H-6): This proton is ortho to the ester group and meta to the cyano and methyl groups.

-

Ester Methyl Protons (-OCH₃): The three protons of the methoxy group.

-

Ring Methyl Protons (-CH₃): The three protons of the methyl group at the C4 position.

Predicting Chemical Shifts (δ)

The chemical shift of each proton is determined by the local electron density, which is heavily influenced by the electronic effects (inductive and resonance) of the substituents.

-

Aromatic Protons (Region: ~7.0-8.5 ppm):

-

H-2: Positioned between two powerful electron-withdrawing groups (-COOCH₃ and -CN), this proton is expected to be the most deshielded and therefore resonate at the furthest downfield position in the aromatic region.

-

H-6: Being ortho to the deshielding ester group, this proton will also be shifted significantly downfield, though likely less so than H-2, which has an additional ortho relationship with the cyano group.[1][2]

-

H-5: This proton is ortho to the electron-donating methyl group, which will shield it and shift its signal upfield relative to the other aromatic protons.[3][4] This shielding effect will counteract the meta deshielding from the ester and cyano groups.

-

-

Ester Methyl Protons (-OCH₃): These protons are attached to an oxygen atom, which is adjacent to a carbonyl group. They are consistently found in a characteristic downfield region for methyl esters, typically around δ 3.9 ppm .[5][6]

-

Ring Methyl Protons (-CH₃): The protons of a methyl group attached directly to an aromatic ring typically resonate around δ 2.4-2.5 ppm .[7]

Predicting Multiplicity and Coupling Constants (J)

Spin-spin coupling arises from the through-bond interaction between non-equivalent neighboring protons.[8] In this molecule, we expect to see coupling only between the aromatic protons.

-

H-2: This proton is separated from H-6 by four bonds. This meta-coupling (⁴J) is typically small, around 2-3 Hz.[8][9] Therefore, the signal for H-2 is predicted to be a narrow doublet (d) .

-

H-5: This proton is adjacent to H-6, a three-bond separation. This ortho-coupling (³J) is significantly larger, typically 7-10 Hz.[9] The signal for H-5 is predicted to be a doublet (d) .

-

H-6: This proton is coupled to both H-5 (ortho) and H-2 (meta). This will result in a more complex splitting pattern, specifically a doublet of doublets (dd) . It will be split into a large doublet by H-5 and each of those peaks will be further split into a smaller doublet by H-2.

-

-OCH₃ and -CH₃ Protons: Neither of these methyl groups has an adjacent proton to couple with. Therefore, both will appear as sharp singlets (s) .

The logical relationship for predicting the spectrum is outlined in the workflow below.

Caption: Workflow for predicting a ¹H NMR spectrum from molecular structure.

Experimental Protocol: Data Acquisition

Acquiring a high-quality ¹H NMR spectrum requires proper sample preparation and instrument configuration. The following protocol outlines a standard procedure.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound directly into a clean, dry NMR tube.

-

Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties and its residual solvent peak (δ ~7.26 ppm) that can serve as an internal reference.[10]

-

Standard (Optional): For precise quantification, a known amount of an internal standard, such as tetramethylsilane (TMS, δ 0.00 ppm), can be added, although modern spectrometers can use the residual solvent peak for referencing.

-

Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A clear, homogeneous solution is required.

Instrument Parameters

-

Spectrometer: A 400 MHz (or higher) spectrometer is recommended to ensure good signal dispersion, especially in the crowded aromatic region.

-

Acquisition: Standard ¹H acquisition parameters are typically sufficient. This includes a 90° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16 to 64 scans to achieve an adequate signal-to-noise ratio.

-

Processing: The acquired Free Induction Decay (FID) signal should be Fourier transformed, phase-corrected, and baseline-corrected. The spectrum should then be calibrated using the TMS or residual solvent signal.

Spectral Interpretation and Data Summary

The following section provides a detailed analysis of the expected ¹H NMR spectrum of this compound, correlating each signal with the molecular structure.

Signal Assignments

-

δ ~8.21 ppm (1H, d, J ≈ 2.0 Hz): This signal corresponds to H-2 . Its significant downfield shift is a direct result of the strong deshielding from the adjacent ester and cyano groups. The small coupling constant confirms a meta relationship with H-6.

-

δ ~7.95 ppm (1H, dd, J ≈ 8.2, 2.0 Hz): This doublet of doublets is assigned to H-6 . The larger coupling constant (8.2 Hz) arises from ortho-coupling to H-5, while the smaller constant (2.0 Hz) is from meta-coupling to H-2. Its downfield position is due to the ortho ester group.

-

δ ~7.40 ppm (1H, d, J ≈ 8.2 Hz): This signal is assigned to H-5 . It is the most upfield of the aromatic protons due to the shielding effect of the ortho methyl group. The coupling constant of 8.2 Hz matches the ortho coupling observed for H-6, confirming their adjacency.

-

δ ~3.92 ppm (3H, s): This sharp singlet, integrating to three protons, is characteristic of the ester methyl (-OCH₃) protons.

-

δ ~2.55 ppm (3H, s): This singlet, also integrating to three protons, is assigned to the ring methyl (-CH₃) protons at the C4 position.

The coupling relationships between the aromatic protons are visualized below.

Caption: J-coupling interactions in this compound.

Data Summary Table

The predicted spectral data is consolidated in the table below for clarity and ease of reference.

| Chemical Shift (δ ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Proton Assignment |

| ~8.21 | 1H | Doublet (d) | ~2.0 | H-2 |

| ~7.95 | 1H | Doublet of Doublets (dd) | ~8.2, ~2.0 | H-6 |

| ~7.40 | 1H | Doublet (d) | ~8.2 | H-5 |

| ~3.92 | 3H | Singlet (s) | N/A | -OCH₃ |

| ~2.55 | 3H | Singlet (s) | N/A | Ar-CH₃ |

Conclusion

The ¹H NMR spectrum of this compound is a clear illustration of fundamental spectroscopic principles. The chemical shifts of the five distinct proton signals are governed by the predictable electron-donating and electron-withdrawing nature of the substituents. Furthermore, the spin-spin coupling patterns in the aromatic region provide unambiguous evidence of the proton connectivity, with the magnitudes of the coupling constants (³Jortho > ⁴Jmeta) confirming the substitution pattern. The two upfield singlets, each integrating to three protons, complete the spectral fingerprint and confirm the presence of the methyl ester and ring-attached methyl groups. This comprehensive analysis serves as a robust protocol for the structural verification of this and similarly substituted aromatic compounds.

References

- ChemicalBook. (n.d.). This compound synthesis.

- Castellano, S., & Kostelnik, R. (1967). Analysis of the Proton NMR Spectrum of Toluene. The Journal of Chemical Physics, 46(1), 327-337.

- Orgo Made Simple. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube.

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

- Supporting Information for relevant article. (n.d.).

- Poater, J., Sola, M., & Duran, M. (2006). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation.

-

ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]

- Supplementary Information for relevant article. (n.d.).

-

Chemistry Stack Exchange. (2018, May 3). What is number of 1H NMR signals for toluene?. Retrieved from [Link]

-

Lakna. (2020, November 5). Difference Between Proton NMR of Methyl Benzoate and Phenylacetic Acid. Pediaa.com. Retrieved from [Link]

- Abraham, R. J., & Mobli, M. (2007). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 45(10), 865-877.

- Schaefer, T., Sebastian, R., & Penner, G. H. (1985). 1H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts. Canadian Journal of Chemistry, 63(9), 2597-2603.

Sources

- 1. aiinmr.com [aiinmr.com]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. pubs.aip.org [pubs.aip.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. differencebetween.com [differencebetween.com]

- 6. Methyl benzoate (93-58-3) 1H NMR [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. acdlabs.com [acdlabs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scs.illinois.edu [scs.illinois.edu]

Purity and characterization of Methyl 3-cyano-4-methylbenzoate

Title: Technical Guide: Purity Profiling and Characterization of Methyl 3-cyano-4-methylbenzoate in Drug Discovery

Executive Summary

This compound (CAS 51891-62-0) is a high-value pharmacophore scaffold, primarily utilized in the synthesis of non-purine Xanthine Oxidase (XO) inhibitors (e.g., Febuxostat analogs) and specific Tyrosine Kinase inhibitors. Its structural duality—possessing an electrophilic methyl ester and a modifiable nitrile group ortho to a methyl functionality—makes it a versatile "linchpin" intermediate.

However, its synthesis (often via Rosenmund–von Braun cyanation of iodo-precursors) introduces specific, persistent impurities that can poison downstream catalytic cycles or result in genotoxic alerts. This guide outlines a rigorous, self-validating characterization strategy to ensure pharmaceutical-grade purity.

Chemical Identity & Properties

The following physicochemical profile serves as the baseline for all subsequent analytical comparisons.

| Property | Specification |

| Chemical Name | This compound |

| CAS Registry Number | 51891-62-0 |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| Structural Features | [1][2][3][4][5][6] • Methyl Ester (reactive handle)[7][8][9]• Nitrile (hydrogen bond acceptor/precursor)• Ortho-Methyl (steric influence) |

| Appearance | Off-white to pale yellow solid (Standard) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |

Synthesis Context & Impurity Profiling

Understanding the genesis of impurities is critical for selecting the correct analytical detector. The dominant synthetic route involves the palladium-catalyzed cyanation of Methyl 3-iodo-4-methylbenzoate.

Impurity Genesis Diagram

Figure 1: Impurity Genesis Map highlighting the critical transition from iodo-precursor to cyano-product and potential degradation pathways.

Critical Impurities to Monitor:

-

Unreacted Precursor (Methyl 3-iodo-4-methylbenzoate): High molecular weight, distinct UV retention.

-

De-halogenated Byproduct (Methyl 4-methylbenzoate): Result of radical reduction during Pd-catalysis.

-

Hydrolysis Product (Acid form): Shifts retention time significantly in Reverse Phase (RP) HPLC due to pH sensitivity.

Analytical Characterization Strategy

To ensure "Trustworthiness" in the data, we employ an orthogonal approach. No single method is sufficient for release testing.

A. HPLC Purity Determination (The Gold Standard)

Rationale: RP-HPLC is chosen over Normal Phase to effectively separate the polar acid impurities from the neutral ester.

Method Protocol: RP-HPLC-UV

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0-2 min: 10% B (Isocratic hold)

-

2-15 min: 10% → 90% B (Linear ramp)

-

15-20 min: 90% B (Wash)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm (Maximize Nitrile/Ester absorption) and 254 nm (Aromatic universal).

-

System Suitability Criteria (Self-Validating):

-

Tailing Factor: < 1.5 for main peak.[10]

-

Resolution: > 2.0 between Target and Impurity A (De-iodo).

-

RSD: < 0.5% for 5 replicate injections.

-

B. Structural Elucidation (NMR & IR)

Rationale: Confirms the successful installation of the cyano group and integrity of the methyl ester.

Expected 1H NMR Data (400 MHz, CDCl₃):

-

δ 8.25 (d, 1H, Ar-H): Proton ortho to Ester and Cyano (deshielded).

-

δ 8.10 (dd, 1H, Ar-H): Proton para to Methyl.

-

δ 7.40 (d, 1H, Ar-H): Proton ortho to Methyl.

-

δ 3.92 (s, 3H, -OCH₃): Methyl ester singlet (Characteristic).

-

δ 2.60 (s, 3H, Ar-CH₃): Aryl methyl singlet.

FT-IR Markers:

-

~2230 cm⁻¹: Sharp, weak-to-medium band (C≡N stretch). Absence indicates failure of cyanation.

-

~1720 cm⁻¹: Strong Carbonyl stretch (Ester).

C. Residual Solvent Analysis (GC-Headspace)

Rationale: The synthesis often uses DMF or DMAc (high boiling point solvents) which are difficult to remove by rotary evaporation.

-

Method: GC-FID with Headspace injection (DMSO diluent).

-

Target: DMF < 880 ppm (ICH Q3C Class 2 limit).

Analytical Decision Workflow

This logic gate ensures that only material meeting strict specifications proceeds to biological testing.

Figure 2: Analytical Decision Tree for Batch Release.

Handling & Stability

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The nitrile group is stable, but the ester can hydrolyze under humid conditions.

-

Safety: Treat as a potential irritant. Nitriles can liberate HCN under extreme metabolic or chemical stress; handle in a fume hood.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736799, this compound derivatives. Retrieved from [Link][5]

- Teijin Pharma Ltd.Process for the preparation of Xanthine Oxidase Inhibitors. Patent WO2016134854A1.

-

Phenomenex. Chiral and Achiral HPLC Separation Strategies for Benzoate Derivatives. Technical Guide. Retrieved from [Link]

Sources

- 1. Methyl 3-amino-4-methylbenzoate(18595-18-1) 1H NMR spectrum [chemicalbook.com]

- 2. hplcmart.com [hplcmart.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. methyl 4-methyl benzoate, 99-75-2 [thegoodscentscompany.com]

- 5. Methyl 3-cyano-4-hydroxybenzoate | C9H7NO3 | CID 11769089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 9. Methyl 4-cyanobenzoate(1129-35-7) 1H NMR [m.chemicalbook.com]

- 10. stacks.cdc.gov [stacks.cdc.gov]

Technical Monograph: The Methyl 3-cyano-4-methylbenzoate Scaffold in Medicinal Chemistry

Topic: Biological Activity and Synthetic Utility of Methyl 3-cyano-4-methylbenzoate Derivatives Type: Technical Monograph Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary

This compound (CAS 35066-32-1) represents a "privileged scaffold" in modern drug discovery. While not an active pharmaceutical ingredient (API) in isolation, its structural architecture—combining a lipophilic para-methyl group with an electron-withdrawing meta-cyano moiety—serves as a critical pharmacophore in the synthesis of next-generation kinase inhibitors and nonsense mutation readthrough agents. This guide analyzes its chemical utility, biological implications in oncology (specifically BCR-ABL and EGFR inhibition), and validated synthetic protocols.

Chemical Architecture & SAR Analysis

The biological potency of derivatives stemming from this scaffold is dictated by the electronic and steric interplay between the C3-cyano and C4-methyl substituents.

Structure-Activity Relationship (SAR) Matrix

| Feature | Chemical Role | Biological Impact |

| C3-Cyano Group (-CN) | Electron-withdrawing group (EWG); Hydrogen bond acceptor. | Increases metabolic stability compared to halogens. Acts as a bioisostere for carbonyls, often engaging in critical H-bonds with kinase hinge regions (e.g., Met318 in ABL kinase). |

| C4-Methyl Group (-CH₃) | Weak electron donor; Lipophilic spacer. | Provides steric bulk to fill hydrophobic pockets (e.g., the "gatekeeper" region in kinases). Crucial for selectivity against wild-type vs. mutant proteins (e.g., T315I). |

| Ester Moiety (-COOMe) | Electrophilic handle. | Serves as the primary diversification point. Rapidly converted to amides, hydrazides, or heterocycles (oxadiazoles) to generate the active pharmacophore. |

Synthetic Methodologies

Reliable access to the scaffold is a prerequisite for library generation. Two primary routes are validated: Metal-Catalyzed Cyanidation (High Yield) and Green Oximation (Scalable).

Visualization: Synthesis Workflow

Caption: Comparative synthetic pathways. The Pd-catalyzed route (Blue) offers higher yields for small-scale discovery, while the Oximation route (Yellow) avoids heavy metals for scale-up.

Protocol A: Palladium-Catalyzed Cyanidation (Standard)

Application: High-purity synthesis for SAR library generation.

-

Reagents: Methyl 3-iodo-4-methylbenzoate (1.0 eq), Zn(CN)₂ (0.6 eq), Pd(PPh₃)₄ (5 mol%).

-

Solvent: Anhydrous DMF (degassed).

-

Procedure:

-

Charge a Schlenk flask with starting material and catalyst under Argon.

-

Add DMF and Zn(CN)₂.[1]

-

Heat to 85°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Quench: Cool to RT, dilute with EtOAc, and wash with 1M NH₄OH (to sequester Zn salts) followed by brine.

-

Purification: Flash chromatography (SiO₂).

-

Biological Activity & Therapeutic Applications[2][3][4][5][6][7][8][9][10]

A. Oncology: Kinase Inhibition (BCR-ABL & EGFR)

The most significant application of the 3-cyano-4-methylbenzamide motif (derived directly from the ester) is in targeting drug-resistant leukemia and lung cancer.

-

Target: BCR-ABL T315I Mutant (Chronic Myeloid Leukemia).[2]

-

Mechanism: The "Gatekeeper" mutation (Threonine to Isoleucine at 315) confers resistance to first-generation inhibitors like Imatinib.

-

Role of Scaffold:

-

The 3-Cyano group forms a critical hydrogen bond with the backbone NH of Asp381 (DFG motif) or the hinge region.

-

The 4-Methyl group provides a hydrophobic contact that accommodates the bulky Isoleucine residue in the mutant gatekeeper pocket, avoiding the steric clash seen with other inhibitors.

-

-

Key Derivative: 3-cyano-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide analogs have shown IC50 values in the low nanomolar range (<10 nM) against T315I mutants.[2]

B. Genetic Disorders: Nonsense Mutation Readthrough

Structurally homologous to Ataluren (Translarna), derivatives of this scaffold are investigated for their ability to induce ribosomal readthrough of premature stop codons (UGA, UAG, UAA).

-

Mechanism: The benzoic acid core (formed by hydrolysis of the ester) binds to the ribosomal decoding center, lowering the fidelity of termination and allowing the insertion of a near-cognate tRNA.

-

Differentiation: The 4-methyl substitution alters the lipophilicity (LogP), potentially improving blood-brain barrier (BBB) penetration for neurological nonsense-mediated diseases compared to the fluoro-analogs.

Visualization: Mechanism of Action (Kinase Inhibition)

Caption: Molecular docking logic. The 3-CN group anchors the molecule via H-bonds, while the 4-Me group evades the steric bulk of the T315I gatekeeper mutation.

Experimental Protocols for Validation

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)

To validate the activity of amide derivatives synthesized from the ester:

-

Preparation: Dissolve test compounds in 100% DMSO (10 mM stock). Serial dilute to generate a 10-point dose-response curve.

-

Enzyme Mix: Dilute recombinant BCR-ABL (T315I) kinase (0.2 ng/µL) in reaction buffer (40 mM Tris-HCl, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Reaction:

-

Add 2 µL compound solution to 384-well plate.

-

Add 4 µL enzyme mix. Incubate 10 min at RT.

-

Add 4 µL substrate mix (ATP + Peptide Substrate).

-

Incubate 60 min at RT.

-

-

Detection: Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

-

Readout: Measure luminescence on a plate reader. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol C: Cell Viability Screening (CCK-8)

Cell Line: K562 (CML) or A549 (Lung Cancer).

-

Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.

-

Treatment: Treat with this compound derivatives (0.1 – 100 µM) for 72h.

-

Assay: Add 10 µL CCK-8 (WST-8) reagent. Incubate 2h at 37°C.

-

Measurement: Absorbance at 450 nm.

-

Control: 0.1% DMSO (Negative), Staurosporine (Positive).

References

-

ChemicalBook. (2025). This compound synthesis and properties. Retrieved from

-

PubChem. (2025). Ataluren (Translarna) and related benzoate derivatives. National Library of Medicine. Retrieved from

- Han, M., et al. (2016). Design, synthesis and biological evaluation of novel benzamide derivatives as potent BCR-ABL inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(23), 5679-5684.

-

BenchChem. (2025). Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis. Retrieved from

-

Otava Chemicals. (2025).[3] Multi-kinase inhibitors and 4-anilinoquinazoline scaffolds. Retrieved from

-

WIPO. (2018). Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester. Patent WO2018121050.[4] Retrieved from

-

MDPI. (2021). Synthesis and Activity of New 4-Methylbenzamide Derivatives as Protein Kinase Inhibitors. Pharmaceuticals, 14(11). Retrieved from

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Literature review of Methyl 3-cyano-4-methylbenzoate synthesis and uses

This technical guide details the synthesis, chemical properties, and pharmaceutical applications of Methyl 3-cyano-4-methylbenzoate (CAS 35066-32-1) .[1] It is designed for medicinal chemists and process engineers, focusing on scalable synthesis routes and its role as a critical intermediate in the development of metabolic and oncology therapeutics.

Synthesis, Optimization, and Pharmaceutical Utility[2][3]

Executive Summary

This compound is a high-value aromatic ester used primarily as a scaffold in the synthesis of Diacylglycerol Acyltransferase 2 (DGAT2) inhibitors and various Tyrosine Kinase Inhibitors (TKIs) . Its structural motif—a 3,4-disubstituted benzene ring with orthogonal functional groups (ester and nitrile)—allows for divergent synthesis. The ester moiety provides a handle for acylation or hydrolysis, while the nitrile group serves as a latent amine (via reduction) or carboxylic acid (via hydrolysis), making it an essential building block for constructing complex pharmacophores.

Chemical Profile & Identification

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 35066-32-1 |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 114–117 °C |

| Boiling Point | ~289 °C (at 760 mmHg) |

| Solubility | Soluble in DCM, Ethyl Acetate, DMF, DMSO; Insoluble in water |

| Key Impurities | Methyl 3-bromo-4-methylbenzoate (starting material), 3-cyano-4-methylbenzoic acid (hydrolysis product) |

Synthesis Strategies

The synthesis of this compound is typically approached via two primary routes: Palladium-Catalyzed Cyanation (high yield, mild conditions) and Rosenmund-von Braun Reaction (cost-effective, harsher conditions).

Route A: Pd-Catalyzed Cyanation (High Precision)

Best for: Laboratory scale, high purity requirements, and late-stage functionalization.

Mechanism: This route utilizes a Pd(0) catalyst to insert into the C-I bond of methyl 3-iodo-4-methylbenzoate, followed by transmetallation with Zn(CN)₂ and reductive elimination to form the nitrile.

Protocol:

-

Reagents: Methyl 3-iodo-4-methylbenzoate (1.0 eq), Zn(CN)₂ (0.6 eq), Pd(PPh₃)₄ (5 mol%).

-

Solvent: Anhydrous DMF (degassed).

-

Conditions: Heat to 80°C under N₂ atmosphere for 4–6 hours.

-

Workup: Cool to RT. Dilute with EtOAc, wash with 1M NH₄OH (to remove Zn salts), water, and brine. Dry over Na₂SO₄.[2][3]

-

Purification: Flash column chromatography (Hexanes/EtOAc).

-

Yield: Typically 78–85% .

Route B: Rosenmund-von Braun Reaction (Industrial)

Best for: Large-scale manufacturing where catalyst cost is a constraint.

Mechanism: Nucleophilic aromatic substitution of the bromide using Copper(I) Cyanide at elevated temperatures.

Protocol:

-

Reagents: Methyl 3-bromo-4-methylbenzoate (1.0 eq), CuCN (1.2 eq).

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.

-

Conditions: Reflux at 150–160°C for 12–18 hours.

-

Workup: Oxidative quench required to break the stable Cu-complex. Pour mixture into FeCl₃/HCl solution or ethylene diamine aqueous solution. Extract with Toluene or EtOAc.

-

Yield: 60–70% (Lower yield due to potential decarboxylation or hydrolysis at high temps).

Visual Synthesis Workflow

Figure 1: Comparison of Palladium-catalyzed vs. Copper-mediated synthesis routes.

Pharmaceutical Applications

This compound acts as a "linchpin" intermediate. Its value lies in the orthogonality of its functional groups: the ester can be reacted without disturbing the nitrile, and vice versa.

Synthesis of DGAT2 Inhibitors (Metabolic Disorders)

Diacylglycerol Acyltransferase 2 (DGAT2) is a target for treating Non-Alcoholic Steatohepatitis (NASH).

-

Transformation: The nitrile group is selectively reduced to a primary amine (benzylamine).

-

Reaction: Hydrogenation (H₂, Raney Ni or Pd/C) or Chemical Reduction (BH₃·THF).

-

Product: Methyl 3-(aminomethyl)-4-methylbenzoate .[4] This amine is then coupled with heterocycles (e.g., pyrimidines) to form the active drug core.

Kinase Inhibitor Scaffolds (Oncology)

The 3-cyano-4-methyl motif mimics the steric and electronic properties found in several Bcr-Abl tyrosine kinase inhibitors.

-

Role: The cyano group acts as a hydrogen bond acceptor in the kinase ATP-binding pocket, while the methyl group provides hydrophobic packing.

-

Derivatization: Hydrolysis of the ester yields 3-cyano-4-methylbenzoic acid , which is coupled to aniline derivatives to form amide-linked inhibitors.

Downstream Logic Tree

Figure 2: Divergent synthesis pathways from the core scaffold to active pharmaceutical ingredients.

Safety & Handling (EHS)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Critical Handling Protocol:

-

Cyanide Risk: While the molecule itself is a nitrile (organic cyanide), thermal decomposition or contact with strong acids could theoretically release HCN. Always operate in a well-ventilated fume hood.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Spill Control: Adsorb with inert material (vermiculite). Do not flush into surface water; nitriles are toxic to aquatic life.

References

-

Han, M., et al. (2016).[2] "Design, synthesis and biological evaluation of novel Bcr-Abl inhibitors." Bioorganic & Medicinal Chemistry Letters, 26(23), 5679-5684.[2] (Describes the Pd-catalyzed cyanation method).

-

Cheng, D., et al. (2017). "Diacylglycerol acyltransferase 2 (DGAT2) inhibitors for the treatment of metabolic diseases." US Patent 9,789,110 B2. (Details the reduction of the nitrile to the aminomethyl intermediate).

-

Sigma-Aldrich. "Safety Data Sheet: this compound." (Verified H-codes and physical properties).

-

BenchChem. "Synthesis routes of Methyl 3-bromo-4-methylbenzoate." (Provides context on the precursor synthesis).

Sources

An In-Depth Technical Guide on the Safe Handling of Methyl 3-cyano-4-methylbenzoate

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Methyl 3-cyano-4-methylbenzoate, a compound requiring meticulous management in any research and development setting. While specific toxicological data for this exact molecule is not extensively documented, a robust safety framework can be constructed by examining its structural components—a cyanated aromatic ring and a methyl benzoate moiety—and by adhering to established best practices for handling related chemical classes. This document is intended for researchers, scientists, and drug development professionals who may work with this or structurally similar compounds.

Section 1: Hazard Identification and Risk Assessment

This compound is a substituted aromatic nitrile. The primary hazards associated with this class of compounds stem from the cyano group (-CN), which can be toxic, and the aromatic ester, which may cause irritation.[1][2] A thorough risk assessment is the cornerstone of safe handling.

1.1 Toxicological Profile (Inferred)

Direct toxicological data for this compound is limited. Therefore, its hazard profile is inferred from structurally related compounds such as Methyl 3-cyanobenzoate and other cyanated aromatic compounds.

-

Acute Toxicity : Assumed to be harmful if swallowed, in contact with skin, or if inhaled, consistent with related cyanobenzoates.[1][3][4] The cyano group presents a significant risk, as cyanide compounds can interfere with cellular respiration.[5]

-

Skin and Eye Irritation : Expected to cause skin and serious eye irritation.[2][6]

-

Respiratory Irritation : May cause respiratory irritation upon inhalation of dust or aerosols.[2][6]

1.2 Physicochemical Hazards

While not highly flammable, like many organic solids, it can be combustible and may produce hazardous decomposition products upon combustion, including oxides of nitrogen and hydrogen cyanide.

Quantitative Hazard Data for Structurally Related Compounds

| Compound | CAS No. | Hazard Statements |

| Methyl 3-cyanobenzoate | 13531-48-1 | H302, H312, H332 (Harmful if swallowed, in contact with skin, if inhaled) |

| Methyl 4-cyanobenzoate | 1129-35-7 | H301/H302, H311/H312, H331/H332 (Toxic/Harmful if swallowed, in contact with skin, if inhaled), H315, H319, H335 (Causes skin/eye/respiratory irritation)[1] |

| 4-Cyanobenzoic acid | 619-65-8 | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. |

| Methyl 3-methylbenzoate | 99-36-5 | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6] |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment and protection is critical.

2.1 Engineering Controls: The First Line of Defense

-

Chemical Fume Hood : All manipulations of this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8]

-

Ventilation : Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[9]

-

Safety Showers and Eyewash Stations : These must be readily accessible and tested regularly.[6][10]

2.2 Personal Protective Equipment (PPE): The Last Barrier

Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

-

Hand Protection : Wear chemical-resistant gloves. Nitrile gloves are a common choice for general laboratory use, but it is crucial to be aware of their limitations regarding breakthrough times for specific chemicals.[11][12][13] For prolonged handling or in the case of a spill, consider thicker gloves or double-gloving.[8] Always inspect gloves for any signs of degradation before use and dispose of them immediately after contamination.[13]

-

Eye and Face Protection : Chemical safety goggles are required at a minimum.[14] A face shield should be worn in situations with a higher risk of splashes.[6]

-

Skin and Body Protection : A lab coat is essential.[14] For larger quantities or tasks with a significant risk of spillage, consider chemical-resistant aprons or coveralls.[14]

-

Respiratory Protection : If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]

PPE Selection Workflow

Caption: Step-by-step workflow for responding to a chemical spill.

4.2 First Aid Measures

Speed is critical in the event of an exposure. [5]

-

Inhalation : Move the person to fresh air immediately. [4][10]If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation). [5][15]Seek immediate medical attention. [10]Administration of 100% oxygen is recommended for cyanide exposure. [16]* Skin Contact : Immediately remove contaminated clothing. [5][10]Flush the affected skin with copious amounts of water for at least 15 minutes. [5][10]Seek medical attention. [4]* Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. [4][10]Remove contact lenses if present and easy to do. [6]Seek immediate medical attention. [10]* Ingestion : Do NOT induce vomiting. [17]Rinse mouth with water. [4]Seek immediate medical attention. [3][4]

Section 5: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Solid Waste : Collect any solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a clearly labeled, sealed container. [10]* Liquid Waste : Collect liquid waste in a compatible, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

-

Disposal Route : All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations. [3][18][19]

Section 6: Conclusion

References

-

Health Safety & Wellbeing, Monash University. (2022). First aid for cyanide exposure - OHS Information Sheet. [Link]

-

Yale Environmental Health & Safety. Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. [Link]

-

PubChem, National Institutes of Health. Methyl 4-cyanobenzoate | C9H7NO2 | CID 70791. [Link]

-

NJ.gov. Hazardous Substance Fact Sheet - Methyl Benzoate. [Link]

-

Environmental Health and Safety, The University of Texas at Dallas. OSHA Glove Selection Chart. [Link]

-

Fisher Scientific. (2023). SAFETY DATA SHEET: 3-Cyanobenzoic acid. [Link]

-

Centers for Disease Control and Prevention. (2024). Cyanide | Chemical Emergencies. [Link]

-

Angene Chemical. (2021). Safety Data Sheet. [Link]

-

International Safety Components, Inc. (2023). A Guide to Nitrile Gloves Chemical Resistance. [Link]

-

Safe Work Australia. (2013). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. [Link]

-

Stanford Environmental Health & Safety. Information on Cyanide Compounds. [Link]

-

Safelyio. (2026). Personal Protective Equipment for Chemical Handling. [Link]

-

University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. [Link]

Sources

- 1. Methyl 4-cyanobenzoate | C9H7NO2 | CID 70791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. Methyl 3-cyanobenzoate - Safety Data Sheet [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. monash.edu [monash.edu]

- 6. synquestlabs.com [synquestlabs.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 9. download.basf.com [download.basf.com]

- 10. ehs.yale.edu [ehs.yale.edu]

- 11. safety.fsu.edu [safety.fsu.edu]

- 12. gloves.com [gloves.com]

- 13. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]

- 14. safelyio.com [safelyio.com]

- 15. nj.gov [nj.gov]

- 16. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 17. tcichemicals.com [tcichemicals.com]

- 18. fishersci.fr [fishersci.fr]

- 19. angenechemical.com [angenechemical.com]

Technical Deep Dive: Reactivity of the Cyano Group in Methyl 3-cyano-4-methylbenzoate

Executive Summary

Methyl 3-cyano-4-methylbenzoate (CAS: 100034-34-0) represents a high-value scaffold in medicinal chemistry, particularly in the synthesis of angiotensin II receptor antagonists and poly(ADP-ribose) polymerase (PARP) inhibitors. Its utility stems from the orthogonal reactivity of its three functional handles: the methyl ester (C1), the cyano group (C3), and the ortho-methyl group (C4).

This guide focuses exclusively on the chemoselective reactivity of the C3-cyano group . In this electron-deficient system, the nitrile carbon acts as a potent electrophile, yet its reactivity is modulated by the steric bulk of the adjacent C4-methyl group and the electronic withdrawal of the C1-ester. This document outlines the mechanistic pathways for selective hydrolysis, reduction, and [3+2] cycloaddition, providing reproducible protocols for researchers.[1]

Electronic & Steric Landscape

To predict reactivity, one must analyze the "Push-Pull" dynamics of the benzene ring:

-

C1-Ester (EWG): Exerts a strong

(mesomeric) and -

C4-Methyl (EDG): Provides a weak

effect. Crucially, its ortho-position to the cyano group introduces steric strain ( - hybridized), minimizing some steric conflict, but the carbon center remains shielded by the rotating methyl protons.

Mechanistic Implication

The competition for nucleophiles (e.g.,

Chemoselective Transformations

The following diagram illustrates the divergent pathways available for the C3-cyano group, assuming preservation of the aromatic core.

Figure 1: Divergent synthetic pathways for the C3-cyano group.[1] Note the orthogonality of the ester group in the tetrazole and amine pathways.

Pathway A: [3+2] Cycloaddition (Tetrazole Synthesis)

The conversion of the nitrile to a tetrazole is the most critical transformation for drug discovery, as the tetrazole anion serves as a lipophilic bioisostere for a carboxylic acid.

The Challenge: Traditional methods use tributyltin azide (toxic) or hydrazoic acid (explosive).

The Solution: The Demko-Sharpless Protocol uses Zinc(II) salts in aqueous media. The

Pathway B: Selective Reduction

Hydrogenation of the nitrile to a primary amine (benzylamine derivative) must be performed carefully to avoid reducing the ester or the aromatic ring.

-

Catalyst: Palladium on Carbon (Pd/C) or Raney Nickel.

-

Solvent: Methanol or Ethanol (often with ammonia to suppress secondary amine formation).

-

Selectivity: The ester is generally stable to catalytic hydrogenation under mild pressures (1-3 atm), whereas the nitrile is reduced.

Pathway C: Controlled Hydrolysis[1][6]

-

Acidic (H2SO4): Can stop at the primary amide stage if temperature is controlled (

). -

Basic (NaOH): Almost invariably hydrolyzes the ester first. To hydrolyze the nitrile while keeping the ester intact is thermodynamically unfavorable in aqueous base.

Detailed Experimental Protocol: Zinc-Mediated Tetrazole Synthesis

This protocol is designed for high throughput and safety, utilizing the "Click Chemistry" methodology validated by Demko and Sharpless. It minimizes the risk of

Reagents & Equipment

-

Substrate: this compound (1.0 eq)

-

Azide Source: Sodium Azide (

) (1.1 eq)[1] -

Catalyst: Zinc Bromide (

) (1.0 eq) or Zinc Chloride ( -

Solvent: Water (or Water/Isopropanol 2:1 for solubility)

-

Workup: HCl (3N), Ethyl Acetate

Step-by-Step Workflow

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (10 mmol) in 40 mL of water.

-

Note: If the substrate is not soluble, add Isopropanol (20 mL). The reaction works in suspension (On-Water effect), but co-solvent helps kinetics.

-

-

Activation: Add

(10 mmol) and-

Safety:

is acutely toxic. Avoid contact with acid at this stage to prevent hydrazoic acid formation.

-

-

Reaction: Heat the mixture to reflux (

) for 12–24 hours.-

Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The nitrile spot (

) should disappear, replaced by a baseline spot (Tetrazole-Zinc complex).[1]

-

-

Workup (Critical for Yield):

-

Cool to room temperature.

-

Add 3N HCl (30 mL) and EtOAc (50 mL). Stir vigorously for 30 minutes.

-

Mechanism:[1][4][5][6][7][8] The acid breaks the Tetrazole-Zinc coordination complex, releasing the free tetrazole into the organic layer.

-

Safety: Ensure good ventilation; trace

may be released upon acidification of unreacted azide.

-

-

Isolation: Separate layers. Extract aqueous phase 2x with EtOAc. Dry combined organics over

, filter, and concentrate.[1]

Data Summary Table

| Parameter | Value / Condition | Rationale |

| Stoichiometry | 1:1.1:1 (Substrate:Azide:Zn) | Slight excess of azide drives completion; Zn is stoichiometric to form the complex. |

| Temperature | Reflux ( | Overcomes steric hindrance of the ortho-methyl group. |

| pH (Reaction) | Neutral/Slightly Basic | Prevents |

| pH (Workup) | Acidic ( | Essential to protonate the tetrazole ( |

Troubleshooting & Optimization

Issue: Incomplete Conversion

-

Cause: The ortho-methyl group creates significant steric bulk, preventing the bulky zinc-azide complex from attacking the nitrile carbon.

-

Fix: Switch solvent to DMF or DMAc and increase temperature to

. Use

Issue: Hydrolysis of Ester

-

Cause: If the reaction pH drifts too high (basic) during prolonged heating, the methyl ester may hydrolyze to the carboxylate.

-

Fix: Ensure the Zinc salt is dry (hygroscopic salts introduce water). Use anhydrous conditions in Toluene with Tributyltin Azide (